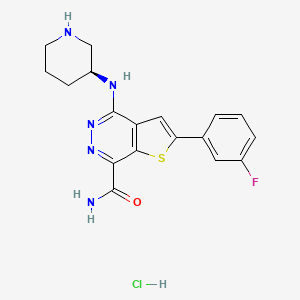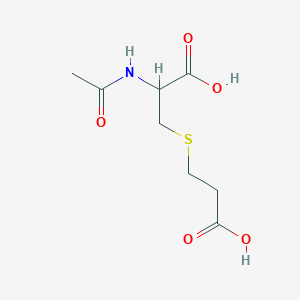
Chk-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chk-IN-1 is a dual inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2) with antiproliferative activity. This compound is primarily used in scientific research to study cell cycle regulation and DNA damage response mechanisms .
Vorbereitungsmethoden
The synthesis of Chk-IN-1 involves multiple steps, including the formation of thieno[2,3-d]pyridazine-7-carboxamide and its subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Chk-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used .
Wissenschaftliche Forschungsanwendungen
Chk-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of checkpoint kinases and their role in cell cycle regulation.
Biology: Researchers use this compound to investigate DNA damage response mechanisms and the effects of kinase inhibition on cellular processes.
Medicine: this compound is explored for its potential in cancer therapy, particularly in sensitizing cancer cells to DNA-damaging agents.
Industry: While its industrial applications are limited, this compound serves as a valuable tool in drug discovery and development
Wirkmechanismus
Chk-IN-1 exerts its effects by inhibiting checkpoint kinase 1 and checkpoint kinase 2. These kinases play crucial roles in the DNA damage response and cell cycle regulation. By inhibiting these kinases, this compound prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes this compound a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Chk-IN-1 is unique due to its dual inhibition of checkpoint kinase 1 and checkpoint kinase 2. Similar compounds include:
Rabusertib: An inhibitor of checkpoint kinase 1 with potential chemopotentiating activity.
CCT245737: An orally active and selective checkpoint kinase 1 inhibitor.
Prexasertib: An ATP-competitive checkpoint kinase 1 inhibitor with antineoplastic activity.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H19ClFN5OS |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-4-[[(3S)-piperidin-3-yl]amino]thieno[2,3-d]pyridazine-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18FN5OS.ClH/c19-11-4-1-3-10(7-11)14-8-13-16(26-14)15(17(20)25)23-24-18(13)22-12-5-2-6-21-9-12;/h1,3-4,7-8,12,21H,2,5-6,9H2,(H2,20,25)(H,22,24);1H/t12-;/m0./s1 |
InChI-Schlüssel |
UQMQCIABCNUZPU-YDALLXLXSA-N |
Isomerische SMILES |
C1C[C@@H](CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl |
Kanonische SMILES |
C1CC(CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/no-structure.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)



